molecular formula C5H8ClIO B1593972 3-(Chloromethyl)-3-(iodomethyl)oxetane CAS No. 35842-61-6

3-(Chloromethyl)-3-(iodomethyl)oxetane

Cat. No. B1593972
CAS RN: 35842-61-6
M. Wt: 246.47 g/mol
InChI Key: AAHVBCSCIJYASL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(iodomethyl)oxetane (CMIO) is an organic compound with a molecular formula of C4H7ClIO and a molecular weight of 260.51 g/mol. It is a colorless liquid with a low boiling point of approximately 87°C and a low melting point of approximately -10°C. CMIO is used in a variety of laboratory applications, including synthesis, reaction studies, and spectroscopy. It is also used in the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Catalytic Synthesis and Environmental Applications

Chlorinated and iodinated compounds, similar in functionality to 3-(Chloromethyl)-3-(iodomethyl)oxetane, play a crucial role in the development of efficient catalytic processes and environmental remediation technologies. For example, the catalytic synthesis of polyoxymethylene dimethyl ethers (OME) demonstrates the utility of such compounds in producing appealing oxygenated fuels, which offer significant environmental benefits, such as reduced hazardous exhaust emissions and soot formation in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017). This highlights the potential for 3-(Chloromethyl)-3-(iodomethyl)oxetane and similar compounds in green chemistry and sustainable fuel production.

Advanced Materials and Photocatalysis

In the realm of materials science, compounds with chloro and iodo functional groups are integral to the development of advanced photocatalytic materials for water splitting, a critical process for hydrogen production. Kudo and Miseki (2009) discuss various photocatalyst materials, including metal oxides, sulfides, and nitrides, that have been extensively studied for their ability to harness solar energy for water splitting into hydrogen and oxygen (Kudo & Miseki, 2009). This suggests potential research avenues for 3-(Chloromethyl)-3-(iodomethyl)oxetane in enhancing the efficiency and selectivity of photocatalytic reactions.

Environmental Remediation

The environmental impact of chlorinated volatile organic compounds (Cl-VOCs) and the development of remediation technologies are of significant concern. Huang et al. (2014) provide an overview of Cl-VOCs in the environment, detailing their sources, human health impacts, and current technologies for remediation, such as advanced oxidation processes and biodegradation (Huang, Lei, Wei, & Zeng, 2014). This context underscores the importance of research on compounds like 3-(Chloromethyl)-3-(iodomethyl)oxetane for their potential in mitigating environmental pollution.

properties

IUPAC Name

3-(chloromethyl)-3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHVBCSCIJYASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189385
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-3-(iodomethyl)oxetane

CAS RN

35842-61-6
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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